molecular formula C20H25N3O4 B6021524 2-[2-methyl-4-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-indol-3-yl]-N-(1,2-oxazol-3-ylmethyl)acetamide

2-[2-methyl-4-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-indol-3-yl]-N-(1,2-oxazol-3-ylmethyl)acetamide

Cat. No.: B6021524
M. Wt: 371.4 g/mol
InChI Key: QQWMBJGOBGBQSL-UHFFFAOYSA-N
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Description

2-[2-methyl-4-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-indol-3-yl]-N-(1,2-oxazol-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indole core, which is a common structure in many biologically active molecules, and an oxazole ring, known for its diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of 2-[2-methyl-4-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-indol-3-yl]-N-(1,2-oxazol-3-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The indole and oxazole rings can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole and oxazole rings, potentially altering the compound’s biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and oxazole rings, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-methyl-4-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-indol-3-yl]-N-(1,2-oxazol-3-ylmethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-indol-3-yl]-N-(1,2-oxazol-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and oxazole rings can bind to active sites on these targets, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Compared to other indole and oxazole derivatives, 2-[2-methyl-4-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-indol-3-yl]-N-(1,2-oxazol-3-ylmethyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with a simpler structure and different biological activity.

    Oxazole derivatives: Compounds with varying substituents on the oxazole ring, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

2-[2-methyl-4-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-indol-3-yl]-N-(1,2-oxazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-13-16(10-19(25)21-11-14-7-9-27-22-14)20-17(5-2-6-18(20)24)23(13)12-15-4-3-8-26-15/h7,9,15H,2-6,8,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWMBJGOBGBQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3CCCO3)CCCC2=O)CC(=O)NCC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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